Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate is a chemical compound with the molecular formula C10H9F3N2O7S and a molecular weight of 358.25 g/mol . This compound is known for its application in the preparation of Vadadustat, a drug used for the treatment of symptomatic anemia related to chronic kidney disease in adults undergoing chronic maintenance dialysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves multiple steps, starting from the appropriate picolinic acid derivative. The key steps typically include:
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the picolinic acid derivative.
Trifluoromethylsulfonylation: Introduction of the trifluoromethylsulfonyl group at the 5-position.
Glycination: Coupling of the glycine moiety to the picolinic acid derivative.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Detailed reaction conditions, such as temperature, pressure, and time, are optimized based on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the trifluoromethylsulfonyl group may yield various substituted derivatives .
Scientific Research Applications
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves its interaction with specific molecular targets and pathways. In the case of Vadadustat, the compound inhibits hypoxia-inducible factor prolyl hydroxylase, leading to increased production of erythropoietin and subsequent stimulation of red blood cell production .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinate: Similar structure but lacks the glycinate moiety.
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)benzoate: Similar functional groups but different core structure.
Uniqueness
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate is unique due to its specific combination of functional groups and its role as an intermediate in the synthesis of Vadadustat. Its trifluoromethylsulfonyl group imparts distinct chemical properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C10H9F3N2O7S |
---|---|
Molecular Weight |
358.25 g/mol |
IUPAC Name |
2-[[3-hydroxy-5-(trifluoromethylsulfonyloxy)pyridine-2-carbonyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H9F3N2O7S/c1-15(4-7(17)18)9(19)8-6(16)2-5(3-14-8)22-23(20,21)10(11,12)13/h2-3,16H,4H2,1H3,(H,17,18) |
InChI Key |
IXDIRZPRNJIGTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)OS(=O)(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.